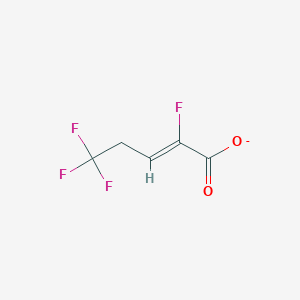

(Z)-2,5,5,5-tetrafluoro-2-pentenoate

Beschreibung

(Z)-2,5,5,5-Tetrafluoro-2-pentenoate is a fluorinated unsaturated carboxylic acid derivative characterized by a five-carbon chain with a Z-configured double bond at position 2 and four fluorine atoms at positions 2 and 5. This structural arrangement confers unique electronic and steric properties, making it valuable in applications such as agrochemicals, pharmaceuticals, and materials science.

Eigenschaften

Molekularformel |

C5H3F4O2- |

|---|---|

Molekulargewicht |

171.07 g/mol |

IUPAC-Name |

(Z)-2,5,5,5-tetrafluoropent-2-enoate |

InChI |

InChI=1S/C5H4F4O2/c6-3(4(10)11)1-2-5(7,8)9/h1H,2H2,(H,10,11)/p-1/b3-1- |

InChI-Schlüssel |

LKCUHMWSRYXNOF-IWQZZHSRSA-M |

Isomerische SMILES |

C(/C=C(/C(=O)[O-])\F)C(F)(F)F |

Kanonische SMILES |

C(C=C(C(=O)[O-])F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,5,5,5-tetrafluoro-2-pentenoate typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-pentenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (Z)-2,5,5,5-tetrafluoro-2-pentenoate may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2,5,5,5-tetrafluoro-2-pentenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions (OH-).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of 2,5,5,5-tetrafluoropentanoic acid.

Reduction: Formation of 2,5,5,5-tetrafluoropentanol.

Substitution: Formation of 2,5,5,5-tetrafluoropentenoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-2,5,5,5-tetrafluoro-2-pentenoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism by which (Z)-2,5,5,5-tetrafluoro-2-pentenoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound is compared to three classes of perfluorinated compounds (PFCs): fluorinated carboxylic acids, propanoyl fluorides, and sulfonic acid salts. Key structural differences include:

| Compound Name | CAS No. | Molecular Formula | Fluorine Substitution Pattern | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (Z)-2,5,5,5-Tetrafluoro-2-pentenoate | Not provided | C₅H₅F₄O₂ | F at C2, C5 (tetrafluoro) | Carboxylate ester | ~173 (acid form) |

| 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid | 243139-64-2 | C₆H₃F₇O₂ | F at C4, C5; CF₃ at C4 | Carboxylic acid | 240.08 |

| Propanoyl fluoride derivatives | 27639-98-1 | C₈F₁₇O₃ | Hexafluoro-/tetrafluoro-ether substituents | Propanoyl fluoride | ~500 (estimated) |

| Ethanesulfonic acid, potassium salt | 754925-54-7 | C₁₄H₅F₁₆KO₃S | Dodecafluorohexyloxy, tetrafluoroethyl | Sulfonic acid salt | ~652 (estimated) |

Key Observations :

- Fluorine Positioning : The target compound’s fluorines are localized at C2 and C5, while 243139-64-2 has fluorines at C4 and C5 alongside a trifluoromethyl group, increasing steric bulk and electron-withdrawing effects .

- Functional Groups: Unlike propanoyl fluorides () or sulfonic acid salts (), the pentenoate’s carboxylate group offers distinct reactivity, such as susceptibility to hydrolysis or nucleophilic attack .

Physical and Chemical Properties

- Boiling Points/Solubility: Fluorinated carboxylic acids (e.g., 243139-64-2) exhibit lower volatility and higher polarity than propanoyl fluorides due to hydrogen bonding. The pentenoate’s ester form may show intermediate solubility in organic solvents compared to sulfonic acid salts, which are highly hydrophilic .

- Reactivity: Propanoyl fluorides () are more reactive toward nucleophiles (e.g., in acylations) than carboxylates. The Z-pentenoate’s double bond geometry may slow electrophilic additions compared to E-isomers due to steric hindrance .

Research Findings and Computational Insights

Density functional theory (DFT) studies (as in ) predict that the Z-pentenoate’s electron-withdrawing fluorines reduce electron density at the double bond, lowering susceptibility to oxidation compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.